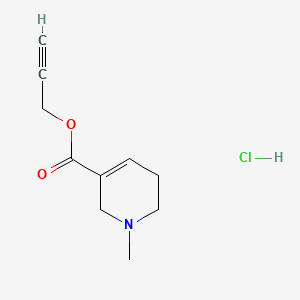![molecular formula C13H15BrN2O B14143369 5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] CAS No. 220099-92-3](/img/structure/B14143369.png)
5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a bromine atom attached to a spiro-fused bicyclic system, which includes a nitrogen-containing azabicyclo[2.2.2]octane and a furo[2,3-b]pyridine moiety. The presence of these structural elements makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-bromospiro[1-azabicyclo[222]octane-3,2’(3’H)-furo[2,3-b]pyridine] typically involves multiple steps, starting from readily available precursors One common approach includes the formation of the azabicyclo[22The bromine atom is then introduced through a halogenation reaction, often using reagents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up to ensure the compound meets the required purity standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydride (NaH): Employed in deprotonation steps to facilitate nucleophilic substitution.
Palladium Catalysts: Utilized in cross-coupling reactions to introduce various substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield derivatives with different functional groups, while oxidation reactions can introduce carbonyl or hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
5’-Bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the interaction of spirocyclic compounds with biological targets.
Industrial Applications: The compound’s unique structure makes it useful in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 5’-bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azabicyclo[2.2.2]octane: Shares the azabicyclo[2.2.2]octane core but lacks the spiro-fused furo[2,3-b]pyridine moiety.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.
8-Azabicyclo[3.2.1]octane: Found in tropane alkaloids, with significant biological activity.
Uniqueness
The uniqueness of 5’-bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] lies in its spirocyclic structure, which combines the azabicyclo[2.2.2]octane core with a furo[2,3-b]pyridine moiety. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
220099-92-3 |
|---|---|
Molekularformel |
C13H15BrN2O |
Molekulargewicht |
295.17 g/mol |
IUPAC-Name |
5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] |
InChI |
InChI=1S/C13H15BrN2O/c14-11-5-9-6-13(17-12(9)15-7-11)8-16-3-1-10(13)2-4-16/h5,7,10H,1-4,6,8H2 |
InChI-Schlüssel |
YGFFDFKDCIJMIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate](/img/structure/B14143288.png)



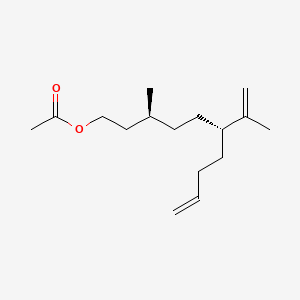
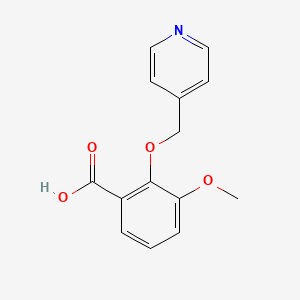
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B14143336.png)
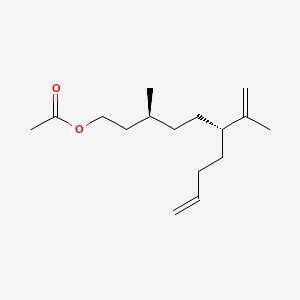
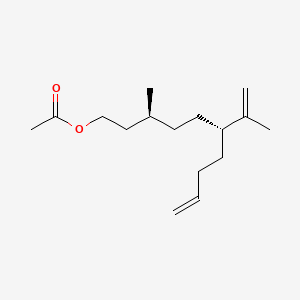
![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)
